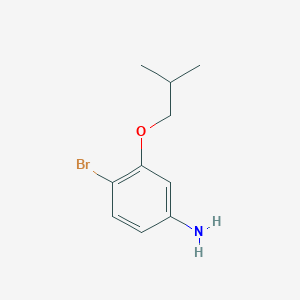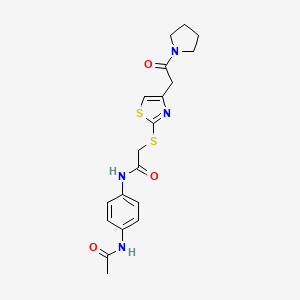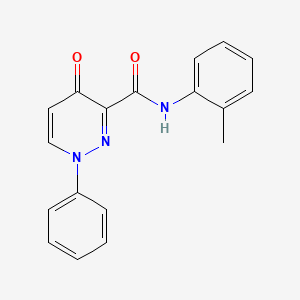
4-Brom-3-(2-Methylpropoxy)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-3-(2-methylpropoxy)aniline” is a chemical compound that is used as a reagent in various chemical reactions . It is commercially available and can be used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “4-Bromo-3-(2-methylpropoxy)aniline” is C10H14BrNO . The molecular weight is 244.13 . For a detailed molecular structure, a tool like JSmol can be used to visualize the 3D structure .Wissenschaftliche Forschungsanwendungen
Organische Synthese und Pharmazeutische Chemie
4-Brom-3-(2-Methylpropoxy)anilin dient als wertvolles Baustein in der organischen Synthese. Forscher verwenden es, um komplexere Moleküle, wie pharmazeutische Zwischenprodukte, zu konstruieren . Sein Bromsubstituent erhöht die Reaktivität, wodurch vielfältige Transformationen ermöglicht werden.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(2-methylpropoxy)aniline is not well understood. However, it has been suggested that 4-Bromo-3-(2-methylpropoxy)aniline may act as a catalyst in certain reactions, promoting the formation of desired products and inhibiting the formation of undesired products. Additionally, 4-Bromo-3-(2-methylpropoxy)aniline may act as an electron acceptor, allowing for the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-3-(2-methylpropoxy)aniline are not well understood. However, it has been suggested that 4-Bromo-3-(2-methylpropoxy)aniline may act as an inhibitor of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs in the body. Additionally, 4-Bromo-3-(2-methylpropoxy)aniline may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Bromo-3-(2-methylpropoxy)aniline in laboratory experiments is its versatility. 4-Bromo-3-(2-methylpropoxy)aniline can react with a variety of other molecules, allowing for the synthesis of a wide range of compounds. Additionally, 4-Bromo-3-(2-methylpropoxy)aniline is relatively inexpensive and easy to obtain.
The main limitation of using 4-Bromo-3-(2-methylpropoxy)aniline in laboratory experiments is the lack of understanding of its mechanism of action. As such, it can be difficult to predict the outcome of certain reactions. Additionally, 4-Bromo-3-(2-methylpropoxy)aniline can be toxic in high concentrations, so caution must be taken when handling it in the laboratory.
Zukünftige Richtungen
There are numerous potential future directions for 4-Bromo-3-(2-methylpropoxy)aniline research. These include further exploration of its mechanism of action, development of new synthetic methods that utilize 4-Bromo-3-(2-methylpropoxy)aniline, and investigation of its potential applications in the synthesis of novel pharmaceuticals and other organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-Bromo-3-(2-methylpropoxy)aniline, as well as its potential toxicity in high concentrations.
Synthesemethoden
4-Bromo-3-(2-methylpropoxy)aniline can be synthesized in two steps. The first step involves the reaction of 4-bromoaniline and 2-methylpropene to form an intermediate compound, 3-(2-methylpropoxy)aniline. This intermediate compound is then reacted with bromine to form the target compound, 4-Bromo-3-(2-methylpropoxy)aniline. This synthesis method has been used successfully in the laboratory and is relatively straightforward.
Eigenschaften
IUPAC Name |
4-bromo-3-(2-methylpropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXSVWGFLMICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2455038.png)

![5,6,7,8-Tetrahydro-3H-pyrido[4,3-c][1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2455040.png)
![N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2455041.png)

![4-[(4-Fluorophenyl)formamido]butanoic acid](/img/structure/B2455043.png)
![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2455044.png)

![2-[4,5-Dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2455047.png)
![tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate](/img/structure/B2455049.png)

![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2455053.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2455059.png)
![(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2455060.png)